molecular formula C22H22N4S3 B11497022 7-(azepan-1-yl)-3-benzyl-5-(thiophen-2-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

7-(azepan-1-yl)-3-benzyl-5-(thiophen-2-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11497022
M. Wt: 438.6 g/mol
InChI Key: WAKBBCWLYOPTFH-UHFFFAOYSA-N
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Description

7-(AZEPAN-1-YL)-3-BENZYL-5-(THIOPHEN-2-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a complex heterocyclic compound that features a thiazole ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(AZEPAN-1-YL)-3-BENZYL-5-(THIOPHEN-2-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves multi-step reactions. One common synthetic route includes the Thorpe–Ziegler reaction, followed by Iodine-catalyzed dehydrogenative condensation, oxidation of sulfide, and nucleophilic substitution . These reactions require precise control of conditions such as temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often incorporate purification steps such as crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

7-(AZEPAN-1-YL)-3-BENZYL-5-(THIOPHEN-2-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Iodine, triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

7-(AZEPAN-1-YL)-3-BENZYL-5-(THIOPHEN-2-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(AZEPAN-1-YL)-3-BENZYL-5-(THIOPHEN-2-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication . This inhibition leads to DNA damage and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(AZEPAN-1-YL)-3-BENZYL-5-(THIOPHEN-2-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is unique due to the presence of the azepane and benzyl groups, which may enhance its biological activity and specificity compared to other thiazole derivatives.

Properties

Molecular Formula

C22H22N4S3

Molecular Weight

438.6 g/mol

IUPAC Name

7-(azepan-1-yl)-3-benzyl-5-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C22H22N4S3/c27-22-26(15-16-9-4-3-5-10-16)21-18(29-22)20(25-12-6-1-2-7-13-25)23-19(24-21)17-11-8-14-28-17/h3-5,8-11,14H,1-2,6-7,12-13,15H2

InChI Key

WAKBBCWLYOPTFH-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC3=C2SC(=S)N3CC4=CC=CC=C4)C5=CC=CS5

Origin of Product

United States

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